
(3,5-二甲基-1H-吡唑-4-基)(3-((6-甲氧基吡啶并嘧啶-3-基)氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound known for its intriguing molecular structure and potential applications in various fields. Its unique combination of pyrazole, pyridazine, and pyrrolidine rings renders it a molecule of interest for both chemical research and potential therapeutic applications.
科学研究应用
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of scientific research applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Medicine: : Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.
Industry: : Utilized in the synthesis of materials with specific properties for industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally involves multi-step procedures. A typical approach starts with the preparation of key intermediates:
Formation of the pyrazole ring: : This involves the cyclization of suitable precursors under conditions such as refluxing in the presence of catalysts like sodium hydroxide or acid media.
Pyrrolidine synthesis: : The pyrrolidine moiety can be synthesized using methods like reductive amination.
Final coupling: : The pyrazole and pyrrolidine intermediates are then coupled with 6-methoxypyridazine using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized using continuous flow chemistry or automated synthesis systems to enhance yield, reduce waste, and ensure reproducibility.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Introducing oxidizing agents like potassium permanganate may result in oxidative degradation or transformation of the pyrazole ring.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) could reduce the ketone functional group if present.
Substitution: : The methoxy group on the pyridazine ring may be subjected to nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: : Possible formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted derivatives, depending on the substituent introduced.
作用机制
The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, influencing the biological pathways and leading to the desired therapeutic or chemical effect.
相似化合物的比较
Similar Compounds
(3,5-dimethyl-1H-pyrazol-4-yl)(2-pyrrolidin-1-yl)ethanone
(5-methoxy-2-pyridazinyl)pyrrolidine-1-carboxylate
(4-pyridazin-3-yl)(5-methyl-1H-pyrazol-3-yl)methanone
Uniqueness
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which provides distinct reactivity patterns and binding capabilities compared to other similar compounds. This uniqueness is essential for its application in targeted chemical synthesis and potential therapeutic uses.
That wraps up the detailed exploration of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
属性
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-14(10(2)17-16-9)15(21)20-7-6-11(8-20)23-13-5-4-12(22-3)18-19-13/h4-5,11H,6-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSVXNOTXYIEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
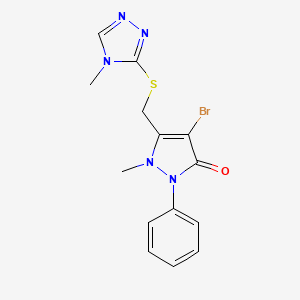
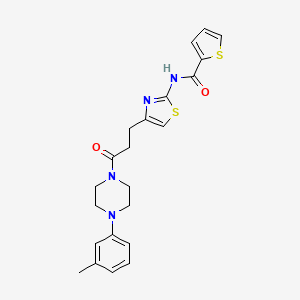
![4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2361822.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2361824.png)
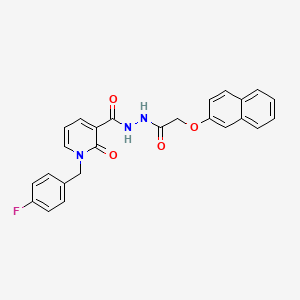
![1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2361826.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide](/img/structure/B2361827.png)
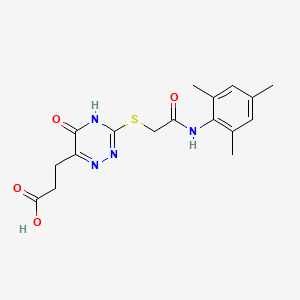
![2-(4-Fluorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2361831.png)
![Ethyl 4-{3-[(2,3-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2361832.png)
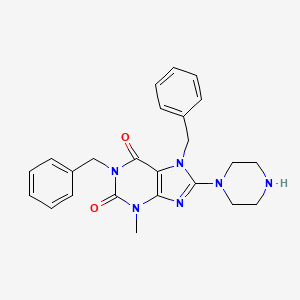
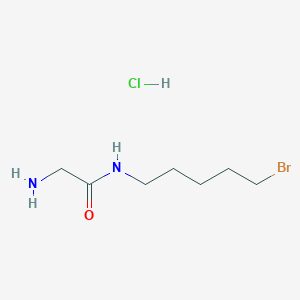
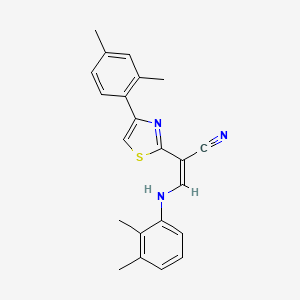
![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)
